molecular formula C19H23BO3 B1273467 2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1027757-13-6

2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1273467
M. Wt: 310.2 g/mol
InChI Key: OYMQYMSYMNEKLI-UHFFFAOYSA-N
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Description

The compound 2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that is likely to be of interest due to its potential applications in organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related 1,3,2-dioxaborolane derivatives, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related 1,3,2-dioxaborolane compounds typically involves the reaction of boronic acids or boronate esters with appropriate diols or alcohols. For example, the synthesis of 2-amino-1,3,2-dioxaborolanes is described, which involves the reaction of boronic esters with amines . Although the exact synthesis of 2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of 1,3,2-dioxaborolane derivatives is characterized by a boron atom that is typically tetracoordinated, forming a stable five-membered ring with oxygen and carbon atoms. For instance, the molecular structure of a related compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, has been elucidated using X-ray crystallography, showing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . This suggests that the boron center in 2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane would also exhibit similar characteristics.

Chemical Reactions Analysis

1,3,2-Dioxaborolane derivatives are known to participate in various chemical reactions, often leveraging the reactivity of the boron center. For example, they can act as catalysts in amide condensation reactions, as demonstrated by tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol . The presence of a boron atom in 2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suggests that it may also facilitate similar reactions, potentially acting as a Lewis acid catalyst.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,2-dioxaborolane derivatives can vary widely depending on the substituents attached to the boron atom and the overall molecular structure. For instance, the crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane indicates an orthorhombic space group with specific lattice constants, and a calculated density . While the exact properties of 2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not provided, it can be inferred that the compound would exhibit solid-state characteristics that could be determined through similar crystallographic studies.

Scientific Research Applications

1. Synthesis of Benzimidazole Derivatives

  • Application Summary: Benzimidazole derivatives, which can be synthesized using compounds like 2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been studied for their potential as anticancer agents .
  • Method of Application: The synthesis involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .
  • Results: The structure-activity relationship (SAR) analysis of synthesized benzimidazoles on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines showed that the presence of certain groups influenced the anticancer activity .

2. [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines

  • Application Summary: The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied .
  • Method of Application: The study involved the reaction of 2-(2-benzyloxyphenyl)oxazoline with strong base .
  • Results: The study revealed significant limitations to the Wittig rearrangement of such systems .

3. Synthesis of 2-(Benzyloxy)hydroquinone

  • Application Summary: 2-(Benzyloxy)phenol, a compound similar to the one you mentioned, has been used in the synthesis of 2-(benzyloxy)hydroquinone .
  • Method of Application: The specific methods of synthesis are not provided in the source, but it typically involves a series of organic reactions .
  • Results: The synthesis results in the formation of 2-(benzyloxy)hydroquinone .

4. Preparation of Benzyl Ethers and Esters

  • Application Summary: Compounds similar to “2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” have been used in the preparation of benzyl ethers and esters .
  • Method of Application: The specific methods of preparation are not provided in the source, but it typically involves a series of organic reactions .
  • Results: The preparation results in the formation of benzyl ethers and esters .

5. Organocatalyzed Aza-Henry Reaction

  • Application Summary: An organocatalyzed aza-Henry reaction has been reported for the preparation of α-bromo nitroalkanes .
  • Method of Application: The specific methods of synthesis are not provided in the source, but it typically involves a series of organic reactions .
  • Results: The synthesis results in the formation of α-bromo nitroalkanes .

6. Synthesis of Phenylacetone

  • Application Summary: Phenylacetic acid, which can be synthesized from compounds like 2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can be used in the illicit production of phenylacetone .
  • Method of Application: The specific methods of synthesis are not provided in the source, but it typically involves a series of organic reactions .
  • Results: The synthesis results in the formation of phenylacetone .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-phenylmethoxyphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-12-8-9-13-17(16)21-14-15-10-6-5-7-11-15/h5-13H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMQYMSYMNEKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393307
Record name 2-[2-(Benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1027757-13-6
Record name 2-[2-(Benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
1
Citations
J Hu, H Sun, W Cai, X Pu, Y Zhang… - The Journal of Organic …, 2016 - ACS Publications
By developing a mild Ni-catalyzed system, a method for direct borylation of sp 2 and sp 3 C–N bonds has been established. The key to this hightly efficient C–N bond borylative …
Number of citations: 132 pubs.acs.org

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